2-(4-(4-(tert-butyl)benzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

Description

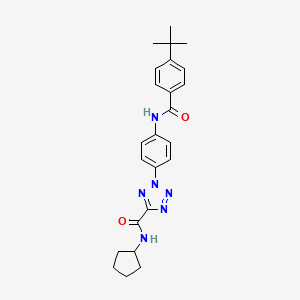

2-(4-(4-(tert-butyl)benzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by a central tetrazole ring linked to two key substituents:

- A phenyl group substituted with a 4-(tert-butyl)benzamido moiety at the para position.

- A cyclopentyl carboxamide group attached to the tetrazole nitrogen.

The tetrazole scaffold is a nitrogen-rich heterocycle known for its metabolic stability and ability to mimic carboxylate groups in biological systems, making it a common pharmacophore in drug discovery .

Properties

IUPAC Name |

2-[4-[(4-tert-butylbenzoyl)amino]phenyl]-N-cyclopentyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2/c1-24(2,3)17-10-8-16(9-11-17)22(31)25-19-12-14-20(15-13-19)30-28-21(27-29-30)23(32)26-18-6-4-5-7-18/h8-15,18H,4-7H2,1-3H3,(H,25,31)(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGMEOZDJWNPIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-(tert-butyl)benzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide typically involves multiple steps:

-

Formation of the Benzamido Intermediate: : The initial step involves the reaction of 4-(tert-butyl)benzoic acid with an amine to form 4-(tert-butyl)benzamide. This reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

-

Introduction of the Phenyl Group: : The benzamido intermediate is then reacted with 4-aminophenylboronic acid under Suzuki coupling conditions. This involves the use of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like toluene or DMF (dimethylformamide).

-

Cyclopentyl Substitution: : The resulting compound is then subjected to a substitution reaction with cyclopentylamine to introduce the cyclopentyl group.

-

Tetrazole Formation: : Finally, the tetrazole ring is formed by reacting the intermediate with sodium azide and triethyl orthoformate under acidic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control of reaction conditions, as well as the use of cheaper and more readily available reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.

-

Reduction: : Reduction reactions can target the amide or tetrazole groups, potentially converting them to amines or other reduced forms.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

Reduction: Corresponding amines or reduced tetrazole derivatives.

Substitution: Various substituted aromatic compounds depending on the specific reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-(4-(tert-butyl)benzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its stable tetrazole ring makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action in various biological systems.

Medicine

Medically, the compound’s potential as a drug candidate is significant. Tetrazole rings are known to mimic carboxylic acids, which can enhance the bioavailability and metabolic stability of drug molecules. This makes it a promising scaffold for the development of new pharmaceuticals.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(4-(tert-butyl)benzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally analogous tetrazole carboxamides and related molecules:

*Estimated based on structural analysis.

Key Observations:

Substituent Diversity: The target compound employs a tert-butyl benzamido group, which contrasts with the trifluoroethyl () and chloro-hydroxyphenyl () substituents in analogs. These differences impact lipophilicity and electronic properties, influencing target binding and solubility.

Molecular Weight and Drug-Likeness :

- The target compound (~469.5 Da) falls within the acceptable range for oral bioavailability, whereas the trimethylpentan-2-yl analog (599.7 Da) may face challenges due to higher molecular weight .

Biological Activity :

- The tert-butyl hydrazineylidene derivative in demonstrated MMP-13 inhibitory activity, suggesting that the tert-butyl group in the target compound could similarly enhance binding to zinc-dependent enzymes .

- Trifluoromethyl and chloro groups () are often used to improve metabolic stability and binding affinity, though their absence in the target compound may indicate a different selectivity profile.

Structure-Activity Relationship (SAR) Insights

- Tetrazole Core : Essential for mimicking carboxylate groups in enzyme active sites, as observed in MMP-13 inhibitors .

- tert-Butyl Group : Enhances hydrophobic interactions, as seen in ’s MMP-13 inhibitors, but may reduce solubility .

- Cyclopentyl vs. Trifluoroethyl : The cyclopentyl group’s rigidity may improve selectivity over more flexible substituents like trifluoroethyl (), which could increase off-target binding .

Biological Activity

Chemical Structure and Synthesis

The compound features a complex structure characterized by a tetrazole ring, an amide linkage, and a cyclopentyl moiety. The synthesis typically involves multi-step organic reactions, including the formation of the tetrazole ring through cyclization reactions. The use of tert-butyl groups enhances lipophilicity, which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities, such as:

- Antimicrobial Properties : Some tetrazole derivatives have shown efficacy against various bacterial strains. The presence of the amide group may enhance interaction with bacterial cell membranes.

- Anticancer Activity : Studies have suggested that similar compounds can inhibit specific kinases involved in cancer progression. The structural features may allow for selective binding to these targets.

Case Studies

-

Antimicrobial Efficacy :

A study investigated the antimicrobial properties of related tetrazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly influenced antibacterial activity, suggesting a structure-activity relationship (SAR) that could be explored further for the compound . -

Inhibition of Cancer Cell Proliferation :

In vitro assays demonstrated that similar tetrazole derivatives inhibited the proliferation of human cancer cell lines. For instance, a related compound was found to reduce cell viability by 70% at a concentration of 10 µM after 48 hours of treatment.

Data Table: Biological Activity Comparison

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound A | Antibacterial | E. coli | 15 | |

| Compound B | Anticancer (Breast) | MCF-7 | 10 | |

| Compound C | Antimicrobial | S. aureus | 12 |

Research Findings

Recent studies have focused on optimizing the synthesis of tetrazole derivatives to enhance their biological activities. For example, modifications in the cyclopentyl group or variations in the benzamide portion have been shown to significantly affect potency and selectivity against specific biological targets.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while some related compounds exhibit low toxicity profiles, further studies are needed to evaluate the safety of this specific compound comprehensively. The presence of tert-butyl groups may influence metabolic stability and toxicity.

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of this compound?

Answer:

Synthetic optimization should integrate statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, varying reaction parameters (temperature, catalyst loading, solvent polarity) systematically can identify optimal conditions . Computational reaction path searches, such as quantum chemical calculations (e.g., density functional theory, DFT), can predict intermediates and transition states, accelerating route development . Additionally, parallel small-scale reactions under controlled conditions (e.g., microwave-assisted synthesis) may improve yield and purity.

Basic: Which spectroscopic and computational methods are critical for characterizing this compound?

Answer:

- Spectroscopy : Use FT-IR to confirm amide (C=O stretch ~1650 cm⁻¹) and tetrazole (C-N stretches ~1200–1400 cm⁻¹) functional groups. ¹H/¹³C NMR resolves the tert-butyl (δ ~1.3 ppm) and cyclopentyl (δ ~1.5–2.5 ppm) protons .

- Computational : DFT calculations validate molecular geometry and vibrational frequencies, aligning experimental and theoretical data to confirm structural integrity .

Basic: How can researchers design initial biological activity screens for this compound?

Answer:

Prioritize targeted in vitro assays based on structural analogs. For example, benzamide-tetrazole hybrids often exhibit kinase or protease inhibition. Screen against panels of enzymes (e.g., tyrosine kinases) or receptors (e.g., GPCRs) using fluorescence-based assays. Include positive controls (e.g., staurosporine for kinases) and assess IC₅₀ values at varying concentrations (1 nM–10 μM) .

Advanced: What methodologies are effective for structure-activity relationship (SAR) studies of the tert-butyl and cyclopentyl moieties?

Answer:

- Analog synthesis : Replace tert-butyl with smaller alkyl groups (methyl, isopropyl) to study steric effects. Modify the cyclopentyl group to cyclohexyl or open-chain amines to assess conformational flexibility.

- In vitro profiling : Compare inhibitory potency across analogs in enzyme assays. Use molecular docking (e.g., AutoDock Vina) to map binding interactions, focusing on hydrophobic pockets accommodating tert-butyl .

Advanced: How should researchers address contradictory bioactivity data across different assay systems?

Answer:

Contradictions often arise from assay variability (e.g., cell permeability vs. purified enzyme systems). Apply meta-analysis to harmonize

- Normalize results using Z-scores or fold-change metrics.

- Validate hits in orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability).

- Use multivariate regression to identify confounding variables (e.g., solubility, serum interference) .

Advanced: What strategies mitigate off-target effects and toxicity in preclinical studies?

Answer:

- In silico profiling : Tools like ProTox-II predict hepatotoxicity and mutagenicity.

- Selectivity panels : Screen against unrelated targets (e.g., hERG channel, CYP450 isoforms) to identify off-target interactions.

- Metabolite identification : Use LC-MS/MS to detect reactive intermediates formed via hepatic microsomal incubation .

Advanced: How can mechanistic studies elucidate the compound’s mode of action?

Answer:

- Molecular dynamics (MD) simulations : Simulate ligand-receptor binding over 100+ ns to assess stability and key residues (e.g., hydrogen bonds with tetrazole).

- Kinetic assays : Measure time-dependent inhibition (e.g., pre-incubation time courses) to distinguish reversible vs. covalent binding .

- CRISPR-Cas9 knockouts : Validate target engagement in cell lines lacking the putative target protein .

Advanced: What formulation strategies improve solubility and bioavailability?

Answer:

- Co-solvent systems : Test aqueous mixtures with PEG-400 or DMSO (≤10% v/v) to enhance solubility.

- Solid dispersion : Prepare amorphous forms via spray drying with polymers (e.g., PVP-VA64) to increase dissolution rates.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety .

Advanced: Which analytical methods quantify trace impurities or degradation products?

Answer:

- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) with high-resolution MS to detect impurities at <0.1% levels.

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H₂O₂) to profile stability .

Advanced: How can researchers study metabolic pathways and environmental degradation?

Answer:

- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH, identifying phase I metabolites via UPLC-QTOF.

- Environmental fate : Conduct hydrolysis studies at pH 3–9, monitoring tetrazole ring cleavage via LC-MS. Use DFT to predict hydrolysis activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.